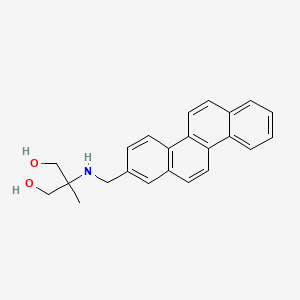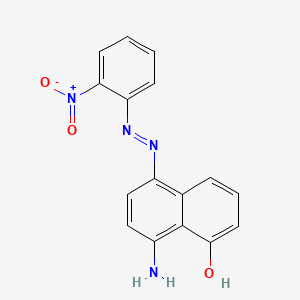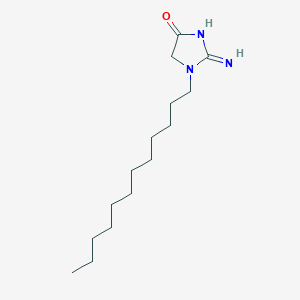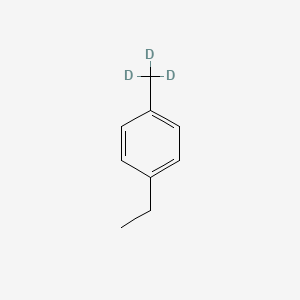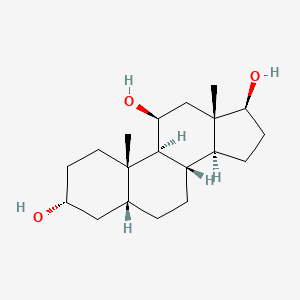
5beta-Androstan-3alpha,11beta,17beta-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Androstan-3alpha,11beta,17beta-triol: is a steroid compound with the molecular formula C19H32O3. It is a derivative of androstane, characterized by hydroxyl groups at the 3alpha, 11beta, and 17beta positions. This compound is part of the broader class of androgens and derivatives, which are known for their role in the development of masculine characteristics and various physiological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-3alpha,11beta,17beta-triol typically involves multi-step organic reactions starting from simpler steroid precursors. Common synthetic routes include the hydroxylation of androstane derivatives at specific positions using reagents such as osmium tetroxide (OsO4) or selenium dioxide (SeO2). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5beta-Androstan-3alpha,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the hydroxyl positions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), controlled temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), inert atmosphere.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of halogenated steroids or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5beta-Androstan-3alpha,11beta,17beta-triol is used as a precursor for the synthesis of various steroid derivatives. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on cellular processes. It is used in experiments to understand the biosynthesis and regulation of steroid hormones.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have roles in hormone replacement therapy, treatment of hormonal imbalances, and as a biomarker for certain medical conditions.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 5beta-Androstan-3alpha,11beta,17beta-triol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it modulates gene expression and influences various physiological processes. The pathways involved include the regulation of protein synthesis, cell growth, and differentiation. The compound’s effects are mediated through its ability to activate or inhibit specific signaling cascades within cells.
Comparaison Avec Des Composés Similaires
- 5alpha-Androstan-3beta,17beta-diol
- 5alpha-Androstan-3alpha,17beta-diol
- 9-fluoro-17-methyl-5beta-androstane-3alpha,11beta,17beta-triol
Comparison: 5beta-Androstan-3alpha,11beta,17beta-triol is unique due to its specific hydroxylation pattern at the 3alpha, 11beta, and 17beta positions. This distinct structure imparts unique biological and chemical properties compared to other similar compounds. For instance, the presence of the 11beta-hydroxyl group may influence its interaction with enzymes and receptors differently than compounds lacking this functional group.
Propriétés
Numéro CAS |
20685-55-6 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(3R,5R,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |
Clé InChI |
FNICIUSFFWRLFW-SOLHUYMASA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-](/img/structure/B13787525.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)
